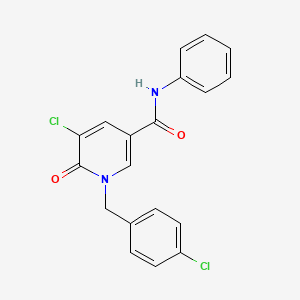

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

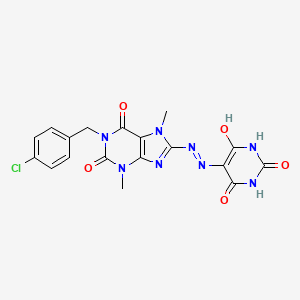

The compound “5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide” is a chemical substance with the CAS Number: 339024-38-3 . It has a molecular weight of 298.12 and its IUPAC name is 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8 (2-4-10)6-16-7-9 (13 (18)19)5-11 (15)12 (16)17/h1-5,7H,6H2, (H,18,19) . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Pyridine and Fused Pyridine Derivatives The compound 5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is associated with the synthesis of various pyridine and fused pyridine derivatives. It serves as a precursor in reactions leading to the formation of different isoquinoline and pyridopyrimidine derivatives. The versatile nature of this compound allows for the synthesis of a wide range of derivatives through reactions with various reagents, showcasing its utility in heterocyclic chemistry and the synthesis of complex molecules (Al-Issa, 2012).

Utility in Heterocyclic Synthesis This compound's utility extends to heterocyclic synthesis, where it is involved in the formation of various pyrazole, pyridine, and pyrimidine derivatives. The compound acts as a key intermediate, facilitating the synthesis of a range of heterocyclic structures. This demonstrates its importance in the synthesis of pharmacologically relevant structures and its role in expanding the diversity of chemical entities in medicinal chemistry (Fadda et al., 2012).

Applications in Antimicrobial Activities

Synthesis of Pyrazolopyrimidines Derivatives as Antimicrobial Agents The compound is involved in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their antimicrobial activities. These synthesized derivatives display significant potential as antimicrobial agents, indicating the compound's relevance in the development of new therapeutics targeting resistant microbial strains (Rahmouni et al., 2016).

Antioxidant Properties

Synthesis of Pyrrolidine Derivatives with Antioxidant Activity The compound also serves as a precursor in the synthesis of pyrrolidine derivatives with notable antioxidant activity. These synthesized compounds have been identified as potent antioxidants, with some showing higher activity than well-known antioxidants like ascorbic acid. This highlights the compound's role in the development of new antioxidant agents with potential therapeutic applications (Tumosienė et al., 2019).

Photophysical Properties and Device Fabrication

Structural and Optical Analysis of Pyridine Derivatives Two derivatives of the compound were prepared and characterized, revealing their structural and optical properties. These studies are crucial for understanding the material's potential in device fabrication and optoelectronic applications. The derivatives display interesting optical and diode characteristics, making them candidates for further exploration in electronic and photonic devices (Zedan et al., 2020).

Propriétés

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2/c20-15-8-6-13(7-9-15)11-23-12-14(10-17(21)19(23)25)18(24)22-16-4-2-1-3-5-16/h1-10,12H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVRLMFONOMSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2631267.png)

![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)

![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)